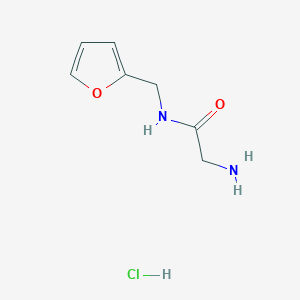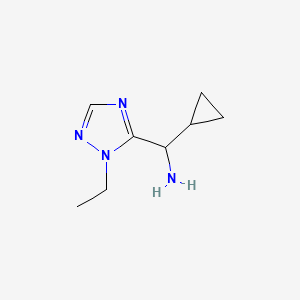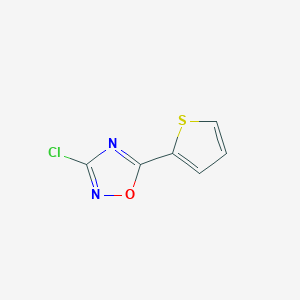
3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole (CTO) is an organic compound belonging to the oxadiazole class of heterocyclic compounds. It is a white crystalline solid with a molecular weight of 222.59 g/mol and a melting point of 126-127°C. It is soluble in common organic solvents such as ethanol, ethyl acetate, and chloroform. CTO is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole derivatives have been synthesized to evaluate their antibacterial activity against Gram-positive bacteria, demonstrating potent efficacy. For instance, the compound 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole showed significant antibacterial activity, highlighting its potential as a candidate for developing new antibacterial agents. The thermal stability of these compounds was also assessed, indicating their durability and potential for practical applications in drug development (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).
Anticancer Activity
Derivatives of 3-Chloro-5-(thiophen-2-yl)-1,2,4-oxadiazole have been identified as novel apoptosis inducers with potential anticancer properties. Specifically, compounds have shown activity against breast and colorectal cancer cell lines. Structure-activity relationship (SAR) studies have led to the identification of derivatives with improved activity, providing insights into their mechanism of action and potential molecular targets, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).
Optoelectronic Applications
The photophysical properties of thiophene substituted 1,3,4-oxadiazole derivatives have been explored for their applicability in optoelectronic devices. These studies include the investigation of their ground and excited state dipole moments, HOMO-LUMO energy gap, and their soft nature, which suggests their suitability for use in photonic, sensor, and optoelectronic devices due to their polar nature in excited states, potentially enhancing device performance (Naik, Maridevarmath, Khazi, & Malimath, 2019).
Corrosion Inhibition
Oxadiazole derivatives have been evaluated for their efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments. The studies have demonstrated that these compounds exhibit high inhibition efficiency, attributed to their ability to form a protective layer on the metal surface. These findings are supported by weight loss measurements, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques, suggesting their potential in industrial applications to prevent corrosion (Kalia et al., 2020).
Mecanismo De Acción
Target of action
Compounds with similar structures have been found to have antiviral activities . The exact target can vary, but it’s often a key protein in the virus replication process.
Mode of action
The compound could potentially bind to its target protein, inhibiting its function and thus preventing the virus from replicating. The presence of the thiophen-2-yl group and the oxadiazole ring might contribute to the binding affinity and specificity .
Biochemical pathways
By inhibiting a key protein in the virus replication process, the compound could disrupt the entire replication cycle of the virus, preventing it from spreading to other cells .
Result of action
If the compound is effective, the result would be a decrease in viral load within the body, leading to the alleviation of symptoms and recovery from the viral infection .
Propiedades
IUPAC Name |
3-chloro-5-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-5(10-9-6)4-2-1-3-11-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHJCPHPRWXLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801278824 | |
| Record name | 3-Chloro-5-(2-thienyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257878-65-1 | |
| Record name | 3-Chloro-5-(2-thienyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257878-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(2-thienyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801278824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



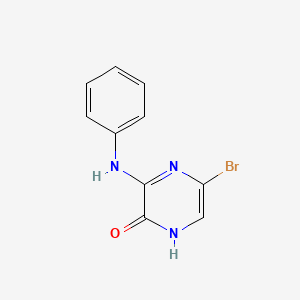
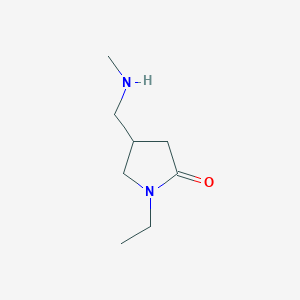
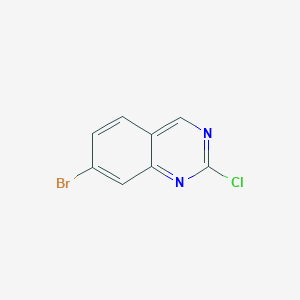
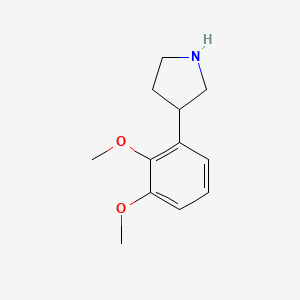
![[1-(2-Methoxyethyl)piperidin-3-yl]methanol](/img/structure/B1520621.png)

![tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1520624.png)
![(5-{1-[(Tert-butoxycarbonyl)amino]ethyl}-4H-1,2,4-triazol-3-YL)acetic acid](/img/structure/B1520625.png)

